3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a complex organic compound that features a trimethoxyphenyl group and a quinazolinone moiety
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Trimethoxybenzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the trimethoxybenzamide core with the quinazolinone moiety through an appropriate linker, such as an ethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,4,5-Trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone products.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and anti-microbial agent.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its interactions with different molecular targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes essential for cancer cell survival . It may also interact with receptors and signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can be compared with other compounds containing the trimethoxyphenyl group or quinazolinone moiety:
Colchicine: A well-known anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors used in chemotherapy and as antibiotics, respectively.
The uniqueness of this compound lies in its combined structural features and its potential to target multiple pathways simultaneously, making it a promising candidate for multi-target drug development .
Properties
Molecular Formula |
C21H23N3O5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H23N3O5/c1-13-23-16-8-6-5-7-15(16)21(26)24(13)10-9-22-20(25)14-11-17(27-2)19(29-4)18(12-14)28-3/h5-8,11-12H,9-10H2,1-4H3,(H,22,25) |
InChI Key |
BTXVGQJEIZLHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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